molecular formula C10H10BrN3O B1441876 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole CAS No. 1187385-81-4

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

Cat. No. B1441876
CAS RN: 1187385-81-4
M. Wt: 268.11 g/mol
InChI Key: NXCRQOJMGOGZLB-UHFFFAOYSA-N
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Description

The compound “2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole” is a complex organic molecule that contains a pyridine and oxadiazole group . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxadiazole is a heterocyclic compound containing an oxygen atom, two nitrogen atoms, and two carbon atoms .

Scientific Research Applications

Antimicrobial Activity

Compounds containing 1,3,4-oxadiazole rings have shown promising results in antimicrobial studies. 1,3,4-Oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing variable effectiveness against different microbial species. Specifically, compounds with 1,3,4-oxadiazole structures have been found to possess significant antimicrobial activity against various bacterial and fungal strains, such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, and Aspergillus flavus. These findings suggest a potential use of 1,3,4-oxadiazole derivatives, including 2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole, in the development of new antimicrobial agents (Ustabaş et al., 2020; Sindhu et al., 2013; Gul et al., 2017).

Antitumor and Anticancer Activity

1,3,4-Oxadiazole derivatives have also been investigated for their antitumor and anticancer activities. Novel compounds with 1,3,4-oxadiazole and trifluoromethylpyridine derivatives have been designed and synthesized, showing good potency in vitro against cancer cell lines. These compounds exhibit notable antiproliferative activity, suggesting their potential as therapeutic agents in cancer treatment (Maftei et al., 2016; Liszkiewicz et al., 2003; Ahsan & Shastri, 2015).

Enzyme Inhibition and Potential Therapeutic Uses

Several studies have demonstrated the enzyme inhibition properties of 1,3,4-oxadiazole derivatives. These compounds have been investigated for their inhibitory effects on enzymes such as butyrylcholinesterase (BChE) and alpha-glucosidase. The results indicate that these derivatives can serve as effective enzyme inhibitors, providing a basis for their potential use in treating diseases related to enzyme dysfunction. The compounds' ability to interact with enzymes and inhibit their activity suggests their application in the development of pharmaceutical products for conditions like dementia, myasthenia gravis, and diabetes (Khalid et al., 2016; Menteşe et al., 2015).

properties

IUPAC Name

2-(5-bromopyridin-3-yl)-5-propyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-2-3-9-13-14-10(15-9)7-4-8(11)6-12-5-7/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCRQOJMGOGZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50675106
Record name 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromopyridin-3-YL)-5-propyl-1,3,4-oxadiazole

CAS RN

1187385-81-4
Record name 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187385-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-(5-propyl-1,3,4-oxadiazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50675106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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